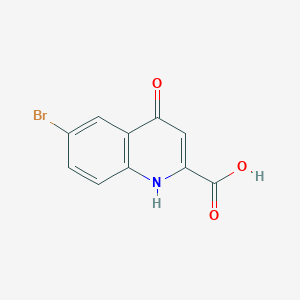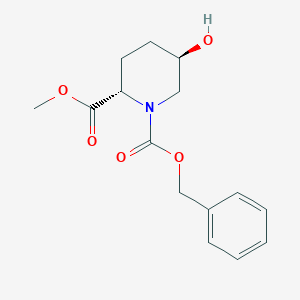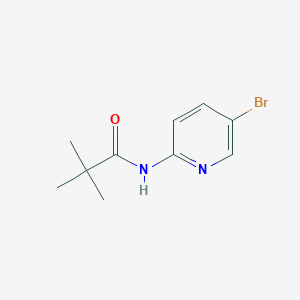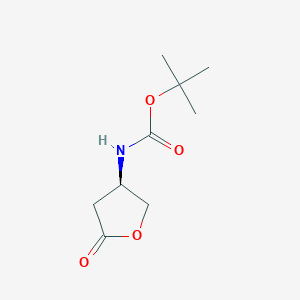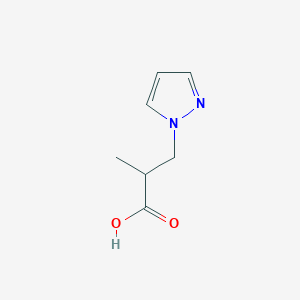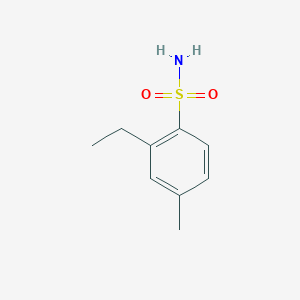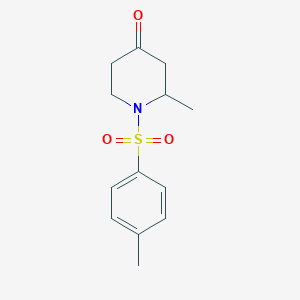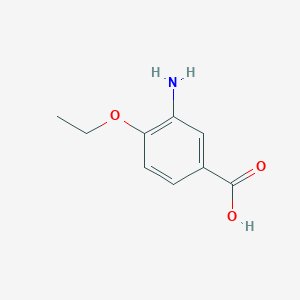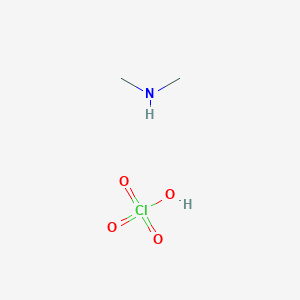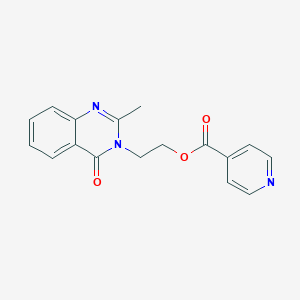
Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester, also known as IQ-1, is a synthetic compound that has been widely used in scientific research. It is a potent activator of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in various physiological and pathological processes.
Mecanismo De Acción
The mechanism of action of Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester involves the activation of AhR. Upon binding of Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester to AhR, the complex translocates to the nucleus and binds to the xenobiotic response element (XRE) in the promoter region of target genes. This leads to the recruitment of co-activators such as p300/CBP and the initiation of transcription. The activation of AhR by Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester also leads to the degradation of the receptor, which is mediated by the E3 ubiquitin ligase complex.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester are mainly mediated by the activation of AhR. The induction of CYP1A1 by Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester leads to the metabolism of xenobiotics and the detoxification of carcinogens. The modulation of immune cells by Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester suggests its potential as an immunomodulatory agent. The inhibition of cancer cell growth by Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester is likely due to the activation of AhR, which leads to the suppression of cell proliferation and the induction of apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester in lab experiments include its high potency as an AhR activator, its specificity for AhR over other nuclear receptors, and its stability in cell culture media. However, the limitations of using Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester include its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
For the research on Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester include the identification of novel AhR ligands with improved pharmacological properties, the elucidation of the molecular mechanisms underlying the immunomodulatory and anticancer effects of Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester, and the development of Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester as a therapeutic agent for various diseases. Furthermore, the use of Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester in combination with other drugs or therapies may enhance its efficacy and minimize its side effects.
Métodos De Síntesis
The synthesis of Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester involves the reaction of 2-methyl-4-oxo-3,4-dihydroquinazoline with isonicotinic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then esterified with ethanol to obtain Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester. The overall yield of the synthesis is around 35%.
Aplicaciones Científicas De Investigación
Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester has been extensively used in scientific research as an AhR activator. AhR is a ligand-activated transcription factor that regulates the expression of various genes involved in xenobiotic metabolism, immune response, and cell proliferation. Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester has been shown to induce the expression of CYP1A1, a cytochrome P450 enzyme that plays a crucial role in the metabolism of xenobiotics. It has also been shown to modulate the differentiation and function of immune cells such as T cells and dendritic cells. Furthermore, Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester has been reported to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.
Propiedades
Número CAS |
50840-27-2 |
|---|---|
Nombre del producto |
Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester |
Fórmula molecular |
C17H15N3O3 |
Peso molecular |
309.32 g/mol |
Nombre IUPAC |
2-(2-methyl-4-oxoquinazolin-3-yl)ethyl pyridine-4-carboxylate |
InChI |
InChI=1S/C17H15N3O3/c1-12-19-15-5-3-2-4-14(15)16(21)20(12)10-11-23-17(22)13-6-8-18-9-7-13/h2-9H,10-11H2,1H3 |
Clave InChI |
UEZISRURWKIUEA-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCOC(=O)C3=CC=NC=C3 |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=O)N1CCOC(=O)C3=CC=NC=C3 |
Otros números CAS |
50840-27-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




